molecular formula C16H16N4O2S2 B11607534 2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide

2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide

Katalognummer: B11607534
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: SHSIXJASZGTEMY-UFWORHAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that features a pyrimidine ring, a thietane ring, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and a thiourea derivative.

    Introduction of the Thietane Ring: The thietane ring can be introduced via a nucleophilic substitution reaction using a halogenated thietane derivative.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is typically formed through the reaction of an acyl hydrazine with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thietane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural properties may make it useful in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Lacks the thietane ring and the (E)-methylidene group.

    N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide: Lacks the pyrimidine ring.

Uniqueness

2-(pyrimidin-2-ylsulfanyl)-N’-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide is unique due to the combination of the pyrimidine ring, thietane ring, and acetohydrazide moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Eigenschaften

Molekularformel

C16H16N4O2S2

Molekulargewicht

360.5 g/mol

IUPAC-Name

2-pyrimidin-2-ylsulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O2S2/c21-15(11-24-16-17-6-1-7-18-16)20-19-8-12-2-4-13(5-3-12)22-14-9-23-10-14/h1-8,14H,9-11H2,(H,20,21)/b19-8+

InChI-Schlüssel

SHSIXJASZGTEMY-UFWORHAWSA-N

Isomerische SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC=CC=N3

Kanonische SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CSC3=NC=CC=N3

Löslichkeit

7.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.